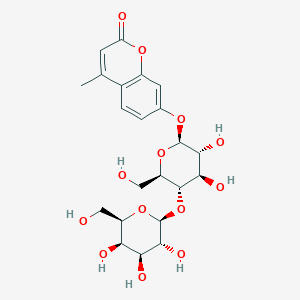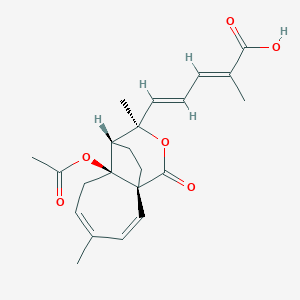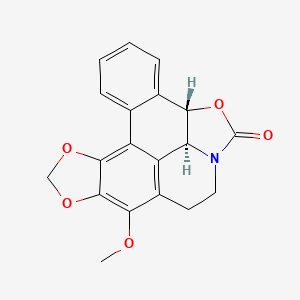
Artabonatine E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artabonatine E is a natural product found in Artabotrys hexapetalus with data available.
Aplicaciones Científicas De Investigación
Alkaloid Properties and Applications
Artabonatine E, an oxazoloaporphine alkaloid, is one of several alkaloids isolated from Artabotrys uncinatus. This compound, along with others like atherospermidine and squamolone, has shown cytotoxicity against hepatocarcinoma cancer cell lines, indicating its potential in cancer research (Hsieh et al., 2001). Additionally, artabonatine E is part of a group of novel alkaloids, including artabonatine A and B, which have been characterized for their unique structures through UV, IR, NMR, and MS analyses (Hsieh et al., 1999).
Synthetic Studies
In the realm of synthetic chemistry, artabonatine E has been a subject of interest. Synthetic studies aimed at exploring the bioactivities of 7-oxygenated aporphines, which include artabonatine E, have been conducted using diastereoselective reductive acid-mediated cyclization and palladium-catalyzed ortho-arylations (Ku & Cuny, 2015). These studies contribute significantly to our understanding of the chemical properties and potential applications of artabonatine E and related compounds.
Pharmacological and Biomedical Potential
Artabonatine E, as part of the Artabotrys genus, falls under the scope of extensive reviews investigating the pharmacological activities of these plants. The phytochemical profile of Artabotrys species, including artabonatine E, has revealed a range of bioactive compounds with antimicrobial, antileishmanial, antioxidant, antifungal, antifertility, and anthelmintic properties, underscoring the immense biomedical potential of these compounds (Puri, 2020).
Propiedades
Nombre del producto |
Artabonatine E |
|---|---|
Fórmula molecular |
C19H15NO5 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
(14S,22S)-7-methoxy-3,5,13-trioxa-11-azahexacyclo[9.9.2.02,6.08,21.014,22.015,20]docosa-1,6,8(21),15,17,19-hexaen-12-one |
InChI |
InChI=1S/C19H15NO5/c1-22-16-11-6-7-20-14-12(11)13(17-18(16)24-8-23-17)9-4-2-3-5-10(9)15(14)25-19(20)21/h2-5,14-15H,6-8H2,1H3/t14-,15-/m0/s1 |
Clave InChI |
XQRHNHOKGFBPFH-GJZGRUSLSA-N |
SMILES isomérico |
COC1=C2C(=C3C4=CC=CC=C4[C@H]5[C@@H]6C3=C1CCN6C(=O)O5)OCO2 |
SMILES canónico |
COC1=C2C(=C3C4=CC=CC=C4C5C6C3=C1CCN6C(=O)O5)OCO2 |
Sinónimos |
artabonatine E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



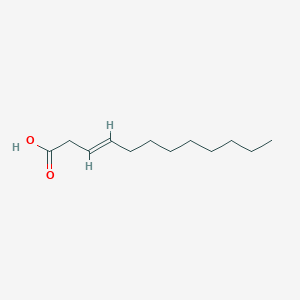
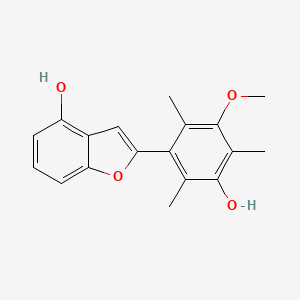
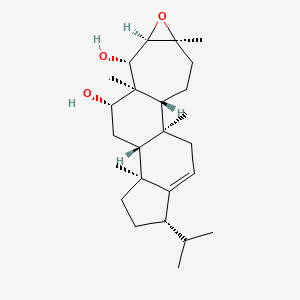
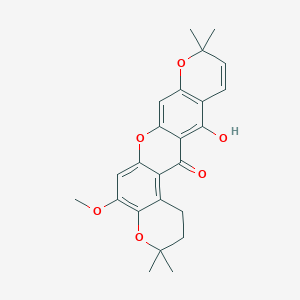
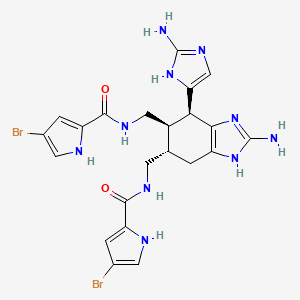

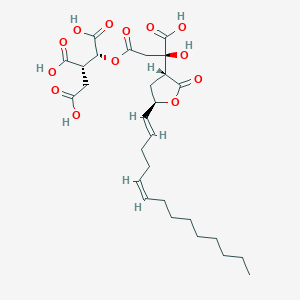
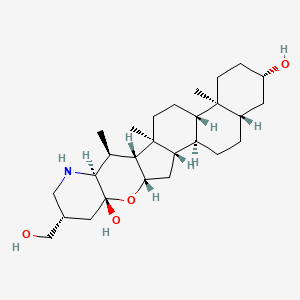

![3-ethyl-1-[7-(3-fluoropyridin-2-yl)-5-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]urea](/img/structure/B1246474.png)
